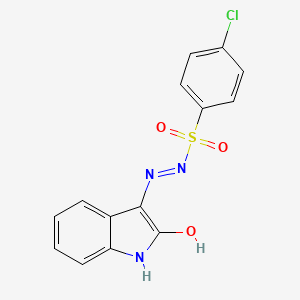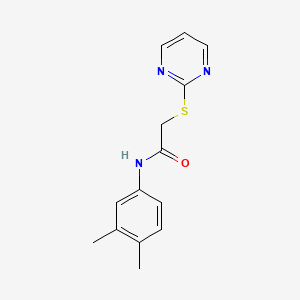![molecular formula C15H18N2O2 B5723395 1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through various pathways. In medicine, this compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to disrupt the nervous system of insects and fungi, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation, oxidative stress, and tumor growth in animal models. It has also been shown to improve cognitive function and memory. In agriculture, this compound has been shown to have insecticidal and fungicidal effects, leading to the death of pests and fungi. In materials science, this compound has been shown to be a versatile ligand, allowing for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a wide range of applications in various fields. However, there are also some limitations to its use. This compound can be toxic in high doses, and its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, its use as a pesticide may have negative environmental impacts.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a drug delivery system. In agriculture, research is needed to determine the potential environmental impacts of using this compound as a pesticide. In materials science, research is needed to explore the synthesis of novel materials using this compound as a ligand. Overall, this compound has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and applications.
Synthesemethoden
1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole can be synthesized using various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with acetic anhydride in the presence of a catalyst, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 2,6-dimethylphenol with acetic acid in the presence of a catalyst, followed by the reaction of the resulting product with hydrazine hydrate. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In materials science, this compound has been studied for its potential use in the synthesis of novel materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-5-7-11(2)15(10)19-9-14(18)17-13(4)8-12(3)16-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVEGVSTVNEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)


![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)

![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)


![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
